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molecular formula C14H15N5O2S B8367325 2-hydrazinyl-6-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

2-hydrazinyl-6-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine

Cat. No. B8367325
M. Wt: 317.37 g/mol
InChI Key: QDSZTVKNDNXZOG-UHFFFAOYSA-N
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Patent
US08426411B2

Procedure details

tert-Butyl 2-(6-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazine carboxylate (0.16 g, 0.38 mmol) was stirred in 1,4-dioxane (1.9 mL) in a sealed vial to give a brown solution. HCl (4 M in 1,4-dioxane, 0.958 mL, 3.83 mmol) was added and the reaction stirred at ambient temperature for about 20 h. The solvents were removed under reduced pressure. The residue was partitioned between saturated aqueous NaHCO3 (10 mL) and EtOAc (10 mL). The layers were separated and the aqueous layer was extracted with EtOAc (2×10 mL). The combined organic extracts were washed with brine (20 mL), dried over anhydrous Na2SO4, filtered, and concd in vacuo to provide 2-hydrazinyl-6-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazine (0.089 g, 73%): LC/MS (Table 1, Method a) Rt=1.92 min; MS m/z: 318 (M+H)+.
Name
tert-Butyl 2-(6-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazine carboxylate
Quantity
0.16 g
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0.958 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:19]([S:20]([C:23]2[CH:29]=[CH:28][C:26]([CH3:27])=[CH:25][CH:24]=2)(=[O:22])=[O:21])[C:5]2=[N:6][CH:7]=[C:8]([NH:10][NH:11]C(OC(C)(C)C)=O)[N:9]=[C:4]2[CH:3]=1.Cl>O1CCOCC1>[NH:10]([C:8]1[N:9]=[C:4]2[CH:3]=[C:2]([CH3:1])[N:19]([S:20]([C:23]3[CH:29]=[CH:28][C:26]([CH3:27])=[CH:25][CH:24]=3)(=[O:21])=[O:22])[C:5]2=[N:6][CH:7]=1)[NH2:11]

Inputs

Step One
Name
tert-Butyl 2-(6-methyl-5-tosyl-5H-pyrrolo[2,3-b]pyrazin-2-yl)hydrazine carboxylate
Quantity
0.16 g
Type
reactant
Smiles
CC1=CC=2C(=NC=C(N2)NNC(=O)OC(C)(C)C)N1S(=O)(=O)C1=CC=C(C)C=C1
Name
Quantity
1.9 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.958 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred at ambient temperature for about 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a brown solution
CUSTOM
Type
CUSTOM
Details
The solvents were removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was partitioned between saturated aqueous NaHCO3 (10 mL) and EtOAc (10 mL)
CUSTOM
Type
CUSTOM
Details
The layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc (2×10 mL)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N(N)C=1N=C2C(=NC1)N(C(=C2)C)S(=O)(=O)C2=CC=C(C)C=C2
Measurements
Type Value Analysis
AMOUNT: MASS 0.089 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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